molecular formula C17H16N2O3S B2869651 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide CAS No. 2034279-09-7

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide

Cat. No.: B2869651
CAS No.: 2034279-09-7
M. Wt: 328.39
InChI Key: AUBKKPVRUSCLNX-UHFFFAOYSA-N
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Description

4-Cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide (CAS 2034279-09-7 ) is a synthetic small molecule characterized by a benzenesulfonamide scaffold linked to an isochroman group. With a molecular formula of C17H16N2O3S and a molecular weight of 328.39 g/mol , this compound is of significant interest in medicinal chemistry and chemical biology research. The structure features a sulfonamide group, a well-known pharmacophore in drug discovery, and a cyano group which can serve as a versatile handle for further chemical modification or contribute to molecular interactions. Benzenesulfonamide derivatives are extensively investigated for their ability to inhibit various enzymes . Research into similar compounds has shown that the benzenesulfonamide moiety can be a critical structural feature for inhibitors targeting proteins like carbonic anhydrases or viral capsid proteins . For instance, structural analogs have been explored as inhibitors of the HIV-1 CA protein, demonstrating a dual-stage antiviral profile by interfering with both early and late events in the viral replication cycle . The specific substitution pattern on the sulfonamide nitrogen and the benzene ring can greatly influence binding affinity and selectivity, making this compound a valuable scaffold for Structure-Activity Relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or a core structure for the design and synthesis of novel bioactive molecules, or for probing specific biological pathways in a laboratory setting.

Properties

IUPAC Name

4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-10-13-5-7-17(8-6-13)23(20,21)19-11-16-9-14-3-1-2-4-15(14)12-22-16/h1-8,16,19H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBKKPVRUSCLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of isochroman-3-ylmethylamine with 4-cyanobenzenesulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It finds applications in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide, their biological activities, and physicochemical properties:

Compound Name Structural Features Biological Activity/Data Synthesis & Characterization References
4-Cyano-N-(5-methylisoxazol-3-yl)benzenesulfonamide Benzenesulfonamide with 4-cyano and 5-methylisoxazole substituents Not explicitly reported; similar compounds show antimicrobial/anti-inflammatory potential Synthesized via nucleophilic substitution; characterized by LC-MS, NMR
4-Chloro-N-(2-trichloromethylquinazolin-4-yl)benzenesulfonamide (8e) Chlorobenzene sulfonamide linked to trichloromethylquinazoline Anticancer activity (IC₅₀ values not reported); high thermal stability (m.p. >260°C) Synthesized in DMSO; characterized by ¹H/¹³C NMR, LC-MS, HRMS
N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide Schiff base sulfonamide with pyridine and isoxazole moieties Potential nonlinear optical (NLO) properties; confirmed azomethine linkage via FT-IR/NMR Synthesized via condensation; validated by FT-IR, ¹H NMR, and computational methods
4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (9) Indole-derived sulfonamide with chloro and isoxazole groups Cytotoxic activity against HCT116 (IC₅₀ = 35 μg/mL); less potent than 5-fluorouracil Synthesized via multi-step coupling; characterized by spectral analysis
4-Cyano-N-{3-[cyclopropyl(hexahydro-4-hydroxy-2-oxocycloocta[b]pyran-3-yl)methyl]phenyl}benzenesulfonamide Complex bicyclic sulfonamide with cyano and cyclopropyl groups Predicted metabolic stability; belongs to sulfanilide class (theoretical GC-MS data) Computational modeling; no experimental synthesis reported

Key Comparative Insights

Bioactivity Profiles
  • Anticancer Potential: Compound 9 () demonstrates moderate cytotoxicity (IC₅₀ = 35 μg/mL against HCT116), though less potent than 5-fluorouracil. The 4-cyano group in the target compound may enhance binding to cancer-related targets like PPARγ, as seen in analogs with Gold Scores (GS) of 78–90 .
  • Anti-inflammatory/Analgesic Activity : Docking studies () suggest sulfonamide derivatives (e.g., Compounds A and C) exhibit inhibitory effects comparable to diclofenac. The isochroman moiety in the target compound could improve pharmacokinetics due to increased lipophilicity .
Physicochemical Properties
  • Thermal Stability: Chlorinated analogs like 8e () show high melting points (>260°C), likely due to strong intermolecular interactions. The 4-cyano group may reduce melting points compared to chloro derivatives, improving solubility.
  • Synthetic Complexity : The target compound’s isochroman-3-ylmethyl group requires multi-step synthesis, similar to the methods in , whereas simpler analogs (e.g., isoxazole-linked sulfonamides) are more straightforward to prepare .
Ligand-Target Interactions
  • PPARγ Binding: Compounds with Gold Scores >85 (e.g., INT131 in ) exhibit strong PPARγ affinity. The target compound’s cyano group may mimic the hydrogen-bonding interactions of high-scoring analogs, though experimental validation is needed .

Biological Activity

4-Cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.35 g/mol

The compound features a benzenesulfonamide core with a cyano group and an isochroman moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain protein kinases, which play a crucial role in various signaling pathways within cells. This inhibition can lead to altered cellular responses, including reduced proliferation in cancer cells.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that affect cellular functions such as metabolism and growth.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

Activity Target Effect Reference
Protein Kinase InhibitionPKB/AKTReduced cell proliferation
GPCR InteractionVarious GPCRsModulation of signaling pathways
Antitumor ActivityCancer cell linesInduction of apoptosis

Case Studies

  • In Vitro Study on Cancer Cells : A study investigated the effects of this compound on several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests its potential as an anticancer agent.
  • Enzyme Inhibition Assay : Another study focused on the inhibitory effects of this compound on specific kinases involved in cancer progression. The findings revealed that it effectively inhibited the activity of these kinases, leading to decreased phosphorylation of key substrates involved in cell survival and proliferation.
  • Receptor Binding Studies : Research assessing the binding affinity of this compound to various GPCRs showed promising results, indicating its potential role as a modulator in neuropharmacology.

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